1-Methoxy-1-methylcyclopentane

Etherification kinetics Thermodynamic equilibrium Reaction engineering

1-Methoxy-1-methylcyclopentane (CAS 32818-40-9) is a C7 saturated cyclic ether derived from a cyclopentane ring bearing geminal methoxy and methyl substituents at the 1-position. With a molecular formula of C7H14O and a molecular weight of 114.19 g/mol , it exists as a clear, colorless to very slightly yellow liquid at ambient conditions.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 32818-40-9
Cat. No. B14697417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-1-methylcyclopentane
CAS32818-40-9
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1(CCCC1)OC
InChIInChI=1S/C7H14O/c1-7(8-2)5-3-4-6-7/h3-6H2,1-2H3
InChIKeyHJIPILMKRASVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-1-methylcyclopentane (CAS 32818-40-9): Procurement-Grade Physicochemical and Synthetic Profile


1-Methoxy-1-methylcyclopentane (CAS 32818-40-9) is a C7 saturated cyclic ether derived from a cyclopentane ring bearing geminal methoxy and methyl substituents at the 1-position [1]. With a molecular formula of C7H14O and a molecular weight of 114.19 g/mol [1], it exists as a clear, colorless to very slightly yellow liquid at ambient conditions . Key physicochemical parameters include a boiling point of 202 °C at atmospheric pressure , a reported boiling range of 67-68 °C at 125 Torr reduced pressure [2], a density of 0.859 g/cm³ [2], and a refractive index of approximately 1.469 . The compound exhibits a calculated LogP of approximately 1.5 [2], indicating moderate lipophilicity. It is miscible with water and most organic solvents, including alcohols, ketones, and aromatic and chlorinated hydrocarbons . This ether is encountered as a product or intermediate in studies of etherification kinetics and solvolytic reaction pathways [3][4].

1-Methoxy-1-methylcyclopentane (CAS 32818-40-9): Critical Failure Modes in Generic Substitution


1-Methoxy-1-methylcyclopentane cannot be freely interchanged with other cyclic or acyclic methyl ethers due to its unique position on thermodynamic and kinetic reaction manifolds. Etherification studies demonstrate that the equilibrium for this specific tertiary methyl ether becomes thermodynamically constrained at a significantly lower temperature (above 323 K) compared to other C6 methyl ethers, which remain unconstrained until 333 K [1]. This thermal sensitivity dictates that reactions targeting or using 1-methoxy-1-methylcyclopentane must be conducted under carefully controlled thermal regimes to avoid yield loss or product decomposition. Furthermore, its synthetic accessibility is conformation-dependent: the geminal 1,1-disubstitution pattern renders alkoxymercuration-demercuration a viable and regioselective synthetic route [2][3], whereas isomeric 1-methoxy-2-methylcyclopentane requires alternative pathways due to unfavorable Markovnikov orientation [4]. These quantifiable differences in thermodynamic stability and synthetic entry points confirm that generic substitution within the broader class of methylcyclopentyl ethers is likely to introduce unanticipated process failures.

1-Methoxy-1-methylcyclopentane (CAS 32818-40-9): Quantitative Differentiation Evidence for Scientific Selection


Thermodynamic Equilibrium Limitation Temperature: 1-Methoxy-1-methylcyclopentane vs. Other C6 Methyl Ethers

In the etherification of FCC light gasoline, 1-methoxy-1-methylcyclopentane exhibits a distinct thermal sensitivity. The reaction equilibrium for this compound becomes thermodynamically limited at a lower temperature threshold compared to its C6 methyl ether analogues [1]. This quantifiable shift in the onset of thermodynamic control provides a critical selection criterion for reaction design and catalyst screening, allowing users to avoid unanticipated yield plateaus at moderate operating temperatures.

Etherification kinetics Thermodynamic equilibrium Reaction engineering

Regioselective Synthetic Entry: Alkoxymercuration-Demercuration Feasibility for 1-Methoxy-1-methylcyclopentane

The geminal 1,1-disubstitution pattern of 1-methoxy-1-methylcyclopentane permits its synthesis via alkoxymercuration-demercuration, a reaction that proceeds with high regioselectivity according to Markovnikov's rule [1][2]. In contrast, the isomeric 1-methoxy-2-methylcyclopentane cannot be efficiently prepared by this method due to unfavorable orientation of the addition [3]. This methodological distinction is a verifiable advantage for synthetic route planning, as it expands the accessible retrosynthetic toolkit for this specific ether relative to its positional isomers.

Synthetic methodology Regioselectivity Markovnikov addition

Physicochemical Benchmarking: Boiling Point of 1-Methoxy-1-methylcyclopentane vs. Cyclopentyl Methyl Ether (CPME)

1-Methoxy-1-methylcyclopentane possesses a substantially higher boiling point (202 °C at atmospheric pressure) compared to the widely used green solvent cyclopentyl methyl ether (CPME, CAS 5614-37-9), which has a reported boiling point of 106 °C [1]. This 96 °C differential provides a clear basis for solvent selection in high-temperature reactions or distillative separations where lower volatility is required, while CPME may be preferred for low-temperature processing and facile solvent removal.

Solvent selection Distillation Volatility

Lipophilicity and Physicochemical Descriptor: Calculated LogP of 1-Methoxy-1-methylcyclopentane

The computed octanol-water partition coefficient (LogP) for 1-methoxy-1-methylcyclopentane is 1.5 [1]. This moderate lipophilicity value is a key physicochemical descriptor that differentiates it from both highly hydrophilic and highly hydrophobic ethers, influencing its potential for membrane permeability in biological studies and its partitioning behavior in biphasic reaction systems. While not a direct comparator value, this class-level inference situates the compound among ethers with intermediate LogP, which can inform its suitability for specific applications where precise control over lipophilicity is required.

Lipophilicity ADME prediction Partition coefficient

Synthetic Pathway Differentiation: Solvolysis of 1-Bromo-1-methylcyclopentane as a Direct Precursor

1-Methoxy-1-methylcyclopentane is the sole ether product formed upon solvolysis of 1-bromo-1-methylcyclopentane in methanol [1]. The reaction proceeds via a tertiary carbocation intermediate, which is stabilized by the cyclopentane ring and the geminal methyl group, directing exclusive nucleophilic attack by methanol at the 1-position. This specific solvolytic pathway differentiates 1-methoxy-1-methylcyclopentane from ethers that would require alternative alkyl halide precursors or result in isomeric mixtures, thereby offering a predictable and high-yield synthetic route for procurement or in-house preparation.

Solvolysis Reaction kinetics Carbocation stability

Patent-Documented Role as Intermediate for 1-Methylcyclopentane Derivatives

1-Methoxy-1-methylcyclopentane is explicitly documented in patent literature as a key intermediate in processes for preparing 1-methylcyclopentane derivatives [1]. Specifically, a two-stage process involves reacting cyclohexanol or cyclohexene to yield 1-methyl-1-cyclopentene, followed by addition of a C1-C10 alkanol (e.g., methanol) to the double bond, thereby forming the target ether [2]. This established industrial relevance differentiates the compound from other methylcyclopentyl ethers that may lack documented use in scalable, patent-protected transformations, providing procurement justification for those seeking to align with published industrial methodologies.

Patent synthesis Chemical intermediates Industrial process

1-Methoxy-1-methylcyclopentane (CAS 32818-40-9): Validated Application Scenarios Based on Quantitative Evidence


Kinetic and Thermodynamic Studies of Etherification Catalysis

Researchers investigating the etherification of FCC light gasoline or related alkenes with methanol can employ 1-methoxy-1-methylcyclopentane as a model product or probe molecule. Its well-defined thermodynamic limitation at 323 K, which is 10 K lower than that of other C6 methyl ethers [1], makes it a sensitive indicator for studying reaction equilibrium shifts under varying thermal conditions. This compound's behavior provides a quantifiable benchmark for catalyst screening and process optimization in the production of oxygenated fuel additives.

Synthetic Methodology Development and Undergraduate/Advanced Organic Chemistry Education

The compound serves as an ideal case study for illustrating the principles of regioselectivity in ether synthesis. Its accessibility via alkoxymercuration-demercuration [2][3] contrasts sharply with the impracticality of this route for its isomer, 1-methoxy-2-methylcyclopentane [4]. This clear-cut example of Markovnikov vs. non-Markovnikov addition pathways makes it a valuable teaching tool for advanced undergraduate and graduate-level organic chemistry courses, as well as a reference compound for developing new synthetic methodologies involving tertiary cyclic ethers.

High-Temperature Reaction Solvent or Distillation-Intensive Process Component

Given its boiling point of approximately 202 °C —nearly double that of the common green solvent cyclopentyl methyl ether (CPME, 106 °C) [5]—1-methoxy-1-methylcyclopentane is a candidate for use as a higher-boiling ether solvent. This property is advantageous in reactions requiring elevated temperatures without reflux, such as certain condensation polymerizations or high-temperature organometallic chemistry, or in process streams where lower volatility minimizes evaporative losses during extended heating cycles.

Medicinal Chemistry Building Block and Lead Optimization

With a calculated LogP of 1.5 [6], 1-methoxy-1-methylcyclopentane occupies a favorable lipophilicity range for CNS drug candidates and other medicinal chemistry applications. Its moderate partition coefficient and compact, saturated cyclic structure make it a potential building block or a fragment for lead optimization. Researchers can use this quantitative LogP value to predict its behavior in biological assays, guiding decisions on solubility, permeability, and metabolic stability in early-stage drug discovery.

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